An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
For correspondence: [AI Assistant's Contact Information]
Abstract
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structural complexity, combining a thiazole, a pyridine, and a fluorine substituent, suggests a unique profile of physicochemical properties that are critical for its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its characterization. It outlines the predicted properties based on the analysis of its constituent chemical moieties and provides detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Significance of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in Medicinal Chemistry
The thiazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 6-Fluorothiazolo[5,4-b]pyridin-2-amine has been identified as a valuable building block in the synthesis of compounds with potential therapeutic applications, including as inhibitors of TYK2 kinase for the treatment of inflammatory diseases and as imaging agents for Alzheimer's disease.[1] A thorough understanding of its physicochemical properties is therefore paramount for the rational design and development of new therapeutic agents.
Core Molecular and Physical Properties
| Property | Value | Source |
| Chemical Name | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | IUPAC |
| CAS Number | 1440427-89-3 | |
| Molecular Formula | C₆H₄FN₃S | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Physical Form | Powder |
A Note on Data Integrity: The following sections on specific physicochemical properties provide predicted values and detailed experimental protocols for their determination. These predictions are based on the known properties of structurally related compounds, such as 2-aminothiazole, and the established electronic effects of fluorine substitution.
Predicted Physicochemical Properties and Experimental Determination Protocols
Melting Point
Expected Properties: The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. For 6-Fluorothiazolo[5,4-b]pyridin-2-amine, a relatively high melting point is anticipated due to its planar heterocyclic structure, which can facilitate efficient crystal packing, and the potential for intermolecular hydrogen bonding involving the amino group and the nitrogen atoms of the pyridine and thiazole rings. For comparison, the parent compound, 2-aminothiazole, has a melting point of 86-89 °C.[2] The larger, more rigid fused ring system of the target molecule would be expected to increase the melting point significantly.
Experimental Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered 6-Fluorothiazolo[5,4-b]pyridin-2-amine is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. This range indicates the melting point and provides an initial assessment of purity (a narrow range suggests high purity).
Caption: Workflow for Melting Point Determination.
Solubility
Expected Properties: The solubility of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is expected to be low in water due to its largely aromatic and heterocyclic structure. The presence of the amino group and nitrogen heteroatoms will contribute some polarity and allow for hydrogen bonding with water, but the overall lipophilic character is likely to dominate. The fluorine substituent, while highly electronegative, generally increases lipophilicity in aromatic systems. Solubility is expected to be higher in polar organic solvents such as DMSO, DMF, and alcohols.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is added to a known volume of purified water (or a relevant buffer) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
Caption: Workflow for Aqueous Solubility Determination.
Acidity and Basicity (pKa)
Expected Properties: 6-Fluorothiazolo[5,4-b]pyridin-2-amine has several nitrogen atoms that can potentially be protonated, making it a basic compound. The primary amino group is expected to be the most basic site. The pKa of 2-aminothiazole is approximately 5.4. The fused pyridine ring will also influence the basicity. The pyridine nitrogen will be less basic than the exocyclic amino group. The fluorine atom, being an electron-withdrawing group, is expected to decrease the basicity (lower the pKa) of the molecule compared to its non-fluorinated analog by reducing the electron density on the nitrogen atoms.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A precise amount of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa value(s).
Caption: Workflow for pKa Determination.
Lipophilicity (LogP)
Expected Properties: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). For 6-Fluorothiazolo[5,4-b]pyridin-2-amine, a positive LogP value is expected, indicating a preference for the lipid phase. The aromatic rings contribute significantly to its lipophilicity. As mentioned, the fluorine atom is expected to increase the LogP value compared to the non-fluorinated parent compound. For comparison, the parent thiazolo[5,4-b]pyridine has a computed XLogP3 of 1.6.[3][4]
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Preparation of Phases: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated until partitioning equilibrium is reached (e.g., 24 hours at a constant temperature).
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiazole rings. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. The protons of the amino group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms will also be affected by the substituents.[5]
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, and its chemical shift will be characteristic of a fluorine attached to a pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the aromatic rings (in the 1500-1650 cm⁻¹ region), and a C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information. For related N-butyl-thiazolo[5,4-b]pyridin-2-amine, the molecular ion peak and characteristic fragment ions have been reported.[6]
Summary of Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine based on the analysis of its structure and comparison with related compounds. It is crucial to emphasize that these are estimated values and should be confirmed by experimental determination.
| Physicochemical Property | Predicted Value/Range | Rationale |
| Melting Point (°C) | > 150 | Increased rigidity and potential for H-bonding compared to 2-aminothiazole. |
| Aqueous Solubility | Low | Predominantly lipophilic aromatic structure. |
| pKa | ~4.5 - 5.0 | Basicity of the amino group reduced by the electron-withdrawing fluorine and fused ring system compared to 2-aminothiazole (pKa ~5.4). |
| LogP | 1.8 - 2.5 | Increased lipophilicity due to the fused aromatic system and fluorine atom compared to the parent thiazolo[5,4-b]pyridine (XLogP3 ~1.6). |
Conclusion
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with significant potential in drug discovery. While a complete experimental dataset of its physicochemical properties is not yet available in the literature, this technical guide provides a robust framework for its characterization. By understanding the expected properties based on its chemical structure and by applying the detailed experimental protocols provided herein, researchers can obtain the critical data necessary to advance the development of new therapeutics based on this promising scaffold. The empirical determination of these properties will be invaluable for building accurate structure-activity relationships and for optimizing the ADME profiles of future drug candidates.
References
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. (2016). PubMed. Retrieved January 20, 2026, from [Link]
-
2-Aminothiazole | C3H4N2S | CID 2155. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (2022). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
(PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
HETEROCYCLIC MACROCYCLES: SYNTHESIS AND PHYSICAL PROPERTIES. (n.d.). Retrieved January 20, 2026, from [Link]
-
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]
-
FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Isothiazolo[5,4-b]pyridin-3-amine | CAS 56891-64-6. (n.d.). American Elements. Retrieved January 20, 2026, from [Link]
-
6-Methylthiazolo[5,4-b]pyridin-5-amine | C7H7N3S | CID 177792902. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. (2019). International Research Journal of Pure and Applied Chemistry. Retrieved January 20, 2026, from [Link]
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. (2022). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Thiazolo(5,4-b)pyridin-2-amine, N-ethyl-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyridine. (n.d.). National Institute of Standards and Technology (NIST). Retrieved January 20, 2026, from [Link]
-
3-methyl-[7][8]thiazolo[5,4-b]pyridine. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
Thiazolo(5,4-b)pyridin-2-amine, N-butyl-. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
N-ethylthiazolo[5,4-b]pyridin-2-amine. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
